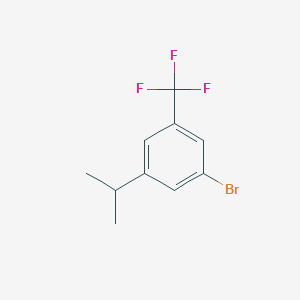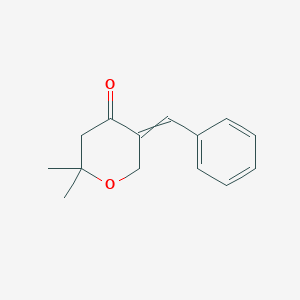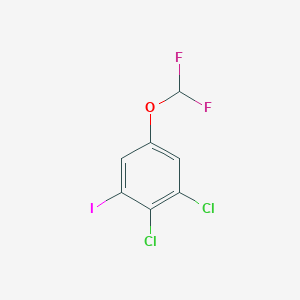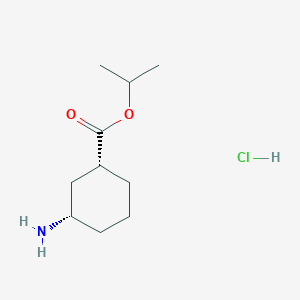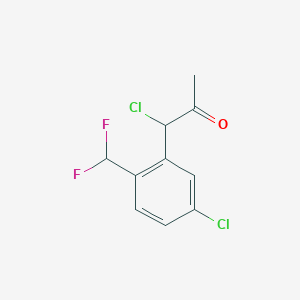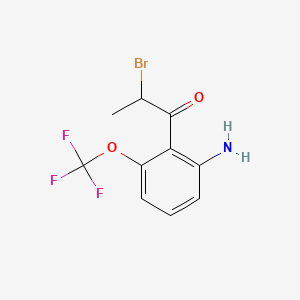
1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the fluorophenyl and chloropropanone groups. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of the bromine and chlorine reagents used.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, while the chloropropanone group can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromomethyl)-4-fluorobenzene
- 1-(2-Chloromethyl)-4-fluorophenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-chlorophenyl)-1-chloropropan-2-one
Uniqueness
1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which provide distinct reactivity and binding properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H9BrClFO |
|---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-fluorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
BMDYPIIPVNLTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
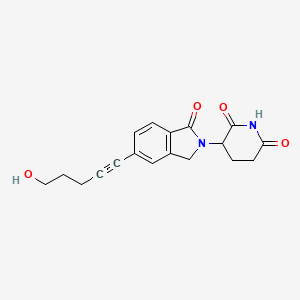
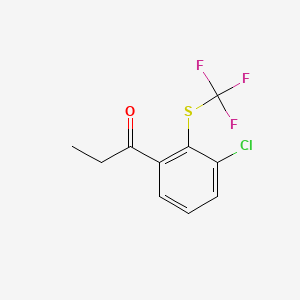
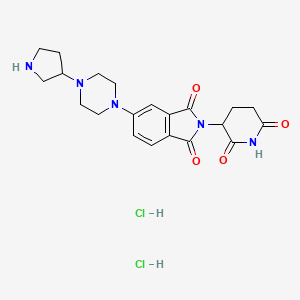
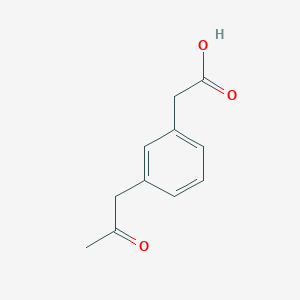
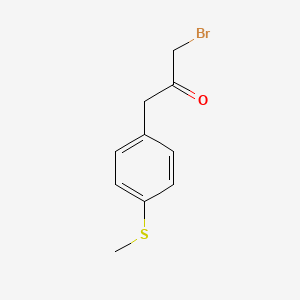
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)
